

A Technical Guide to the Basic Properties of Praseodymium (III) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

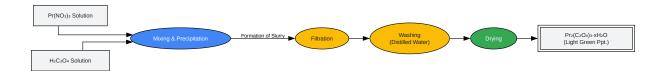
Compound of Interest		
Compound Name:	Praseodymium oxalate	
Cat. No.:	B1605168	Get Quote

Executive Summary

Praseodymium (III) oxalate (Pr₂(C₂O₄)₃) is a light green, crystalline inorganic compound, typically encountered in its hydrated form, Pr₂(C₂O₄)₃·xH₂O.[1][2] While insoluble in water, it exhibits slight solubility in acidic solutions.[1][3] Its primary significance in materials science lies in its role as a high-purity precursor for the synthesis of praseodymium oxides through thermal decomposition.[4][5] These oxides have applications in ceramics, catalysis, and as pigments for glass.[2][6] Although not directly used in drug development, its derivatives, particularly radioactive praseodymium oxide nanoparticles, are being explored for potential biomedical applications, including cancer therapy and antimicrobial agents.[7][8] This document provides a comprehensive overview of its fundamental properties, synthesis protocols, thermal behavior, and pathways to its applications.

Core Physicochemical Properties

Praseodymium (III) oxalate is characterized by its distinct color and low solubility. The anhydrous form has a molecular weight of approximately 545.87 g/mol .[9][10] It is most commonly available as a light green powder.[11]


Table 1: Summary of Quantitative Physicochemical Data

Property	Value	Reference(s)
Chemical Formula	Anhydrous: Pr ₂ (C ₂ O ₄) ₃ Hydrate: Pr ₂ (C ₂ O ₄) ₃ ·xH ₂ O (x≈10 is common)	[1][2][12]
Molecular Weight	Anhydrous: 545.87 g/mol Decahydrate: 726.04 g/mol	[9][10][12]
Appearance	Light green crystalline powder	[1][2][11]
Solubility in Water	Insoluble / Slightly soluble	[1][2][4]
Solubility in Acids	Slightly soluble	[3]
CAS Number	3269-10-1 (Anhydrous) 28877- 86-3 (Hydrate) 24992-60-7 (Decahydrate)	[1][9][11][12]
Crystal System	Monoclinic (in related oxalate halide compounds)	[13]
Boiling Point	365.1 °C at 760 mmHg (Decomposes)	[3][9]
Flash Point	188.8 °C	[3][9]

Synthesis and Characterization

The most common laboratory-scale synthesis of praseodymium (III) oxalate is through a precipitation reaction. This method involves reacting a soluble praseodymium salt, such as praseodymium (III) nitrate, with an aqueous solution of oxalic acid.[2]

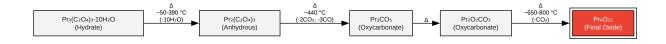
Click to download full resolution via product page

A flowchart of the precipitation synthesis of praseodymium (III) oxalate.

Experimental Protocol: Precipitation Synthesis

This protocol outlines the synthesis of praseodymium (III) oxalate decahydrate from praseodymium (III) nitrate.

- Preparation of Reactant Solutions:
 - Prepare a 1 M aqueous solution of praseodymium (III) nitrate (Pr(NO₃)₃·6H₂O).
 - Prepare a 1 M aqueous solution of oxalic acid (H₂C₂O₄·2H₂O). Gentle heating may be required to fully dissolve the oxalic acid dihydrate.[14]
- Precipitation:
 - While stirring vigorously, slowly add the praseodymium (III) nitrate solution to the oxalic acid solution. The reaction is typically performed at room temperature.
 - A light green precipitate of praseodymium (III) oxalate hydrate will form immediately according to the reaction: 2 Pr(NO₃)₃ + 3 H₂C₂O₄ → Pr₂(C₂O₄)_{3↓} + 6 HNO₃.[2]
- Isolation and Purification:
 - Allow the precipitate to settle for a few minutes with occasional stirring to ensure complete precipitation.[14]
 - Isolate the solid product using vacuum filtration (e.g., with a Büchner funnel).
 - Wash the collected solid several times with distilled water to remove residual nitric acid and unreacted starting materials.
- Drying:
 - Dry the final product. For the hydrated form, air drying or drying in a low-temperature oven (e.g., 60-80°C) is sufficient to yield a free-flowing light green powder.[14]



Experimental Protocol: Characterization

- X-Ray Diffraction (XRD):
 - Obtain a powder XRD pattern of the synthesized sample using a diffractometer with Cu Kα radiation.
 - Scan a 2θ range from 10° to 80° to identify the crystalline phases.
 - Compare the resulting diffraction pattern with reference patterns from databases (e.g., JCPDS) to confirm the formation of praseodymium oxalate and determine its crystal structure. Mixed neodymium praseodymium oxalates have been shown to be isostructural and belong to the monoclinic system.[13]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands: a broad band around 3400 cm⁻¹ corresponding to the stretching vibrations of water molecules in the hydrate, a strong peak near 1650 cm⁻¹ from the bending vibration of water, and a peak around 1350 cm⁻¹ from the symmetric stretching of the C-O bond in the oxalate group.[13][15]

Thermal Decomposition Analysis

Praseodymium (III) oxalate is thermally unstable and decomposes in a stepwise manner upon heating. This property is crucial for its application as a precursor to praseodymium oxide. The process involves initial dehydration, followed by the decomposition of the anhydrous oxalate into intermediate oxycarbonates, and finally, the formation of the stable oxide Pr₆O₁₁.[2][5]

Click to download full resolution via product page

The thermal decomposition pathway of praseodymium (III) oxalate hydrate.

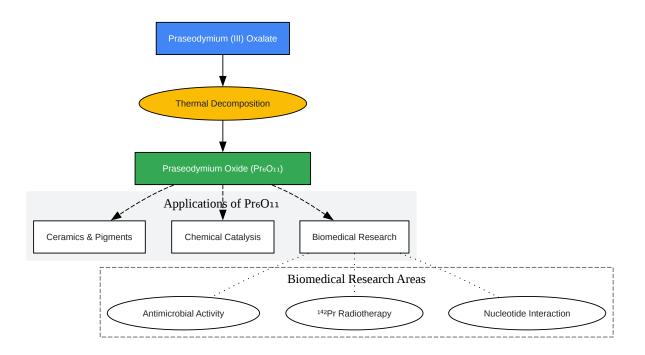
Table 2: Key Thermal Decomposition Stages of Praseodymium (III) Oxalate Hydrate

Temperature Range (°C)	Process	Gaseous Byproducts	Solid Product	Reference(s)
50 - 390	Stepwise Dehydration	H₂O	Pr2(C2O4)3	[2][5]
400 - 450	Decomposition of Oxalate	CO, CO ₂	Pr₂CO₅	[2][16]
450 - 800+	Decomposition of Oxycarbonates	CO ₂	Pr ₆ O11	[2][5][17]

Note: Decomposition temperatures can vary based on heating rate and atmosphere.

Microwave heating has been shown to lower the final decomposition temperature to around 750°C compared to over 800°C for conventional heating.[15][17]

Experimental Protocol: Thermogravimetric Analysis (TGA)


- Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the praseodymium (III) oxalate hydrate powder into an alumina or platinum crucible.
- Instrument Setup:
 - Place the crucible in the TGA furnace.
 - Set the atmosphere to a continuous flow of air or an inert gas (e.g., nitrogen) at a constant rate (e.g., 50 mL/min).
 - Program the instrument to heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10 °C/min).
- Data Analysis:
 - Record the mass loss as a function of temperature.

- Analyze the resulting TGA curve to identify the distinct mass loss steps corresponding to dehydration, oxalate decomposition, and oxycarbonate decomposition.
- Calculate the percentage mass loss for each step and compare it with the theoretical values to confirm the decomposition pathway.

Relevance and Application Pathways

The primary utility of praseodymium (III) oxalate is as an intermediate compound. Its controlled thermal decomposition yields high-purity praseodymium oxide (Pr₆O₁₁), which is a technologically important material. While direct biological applications of the oxalate are not documented, its oxide derivative and the Pr(III) ion itself are subjects of research in the biomedical field.

Click to download full resolution via product page

Logical pathways from praseodymium (III) oxalate to its applications.

- Materials Science: The oxide Pr₆O₁₁ is used to impart a vibrant yellow color to glasses and ceramics.[4][6] It is also investigated for its catalytic properties.[6]
- Drug Development and Biomedical Research:
 - Antimicrobial Properties: Praseodymium oxide nanoparticles have demonstrated activity against a range of microorganisms, including S. aureus and E. coli.[7] Praseodymium complexes with other organic ligands have also been synthesized and tested for their antimicrobial effects.[18]
 - Radiopharmaceuticals: Praseodymium-142 (¹⁴²Pr) is a β⁻ particle emitter. Nanosized radioactive ¹⁴²Pr₂O₃, which can be synthesized from an oxalate precursor, has been proposed as a potential agent for cancer radiotherapy.[8]
 - Biological Interactions: Studies have shown that the Praseodymium(III) ion can interact
 with biological molecules such as nucleosides and nucleotides, suggesting a basis for
 potential bioactivity.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Praseodymium (III) Oxalate Hydrate ProChem, Inc. [prochemonline.com]
- 2. Praseodymium(III) oxalate Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. shop.nanografi.com [shop.nanografi.com]
- 7. Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 8. Preparation of radioactive praseodymium oxide as a multifunctional agent in nuclear medicine: expanding the horizons of cancer therapy using nanosized neodymium oxide PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Praseodymium oxalate | lookchem [lookchem.com]
- 10. Praseodymium oxalate | C6O12Pr2 | CID 165096 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Praseodymium(III) oxalate hydrate | Ethanedioic acid, praseodymium salt, hydrate |
 C6H2O13Pr2 Ereztech [ereztech.com]
- 12. Oxalates [stanfordmaterials.com]
- 13. ias.ac.in [ias.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antimicrobial activity and application of polymers of praseodymium complexes based on pyridine nitrogen oxide PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interactions of praseodymium and neodymium with nucleosides and nucleotides: absorption difference and comparative absorption spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Basic Properties of Praseodymium (III) Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605168#praseodymium-iii-oxalate-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com